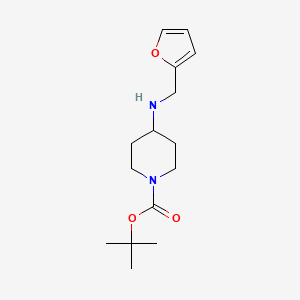

1-N-Boc-4-(2-furfurylmethylamino)piperidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYHQCQBDNMUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375504 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883516-51-6 | |

| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-N-Boc-4-(2-furfurylmethylamino)piperidine chemical properties

An In-Depth Technical Guide to 1-N-Boc-4-(2-furfurylmethylamino)piperidine: Properties, Synthesis, and Applications

Executive Summary

This compound, also known by its IUPAC name tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. It incorporates three key structural motifs: a piperidine ring, which is a prevalent scaffold in numerous pharmaceuticals[1]; a Boc (tert-butoxycarbonyl) protecting group, which allows for selective manipulation of the piperidine nitrogen; and a furfurylamine side chain, which provides an additional vector for molecular interactions and further functionalization. This combination makes the molecule a versatile building block for the synthesis of complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, reactivity profile, and its applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The structural foundation of the molecule consists of a piperidine core, with the ring nitrogen protected by a Boc group. The 4-position of the piperidine is substituted with a secondary amine, linking it to a furan ring via a methylene bridge.

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Addition of Aldehyde: Add furan-2-carbaldehyde (1.05 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exotherm and rate of reduction. The reaction is typically stirred at room temperature for 4-16 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous structures. [2][3][4]

-

¹H NMR:

-

Boc Group: A characteristic singlet at ~1.45 ppm, integrating to 9H.

-

Furan Ring: Three distinct signals in the aromatic region (~6.2-7.4 ppm): a doublet of doublets for the proton at C3, and two doublets for the protons at C4 and C5.

-

Methylene Bridge (-CH₂-): A singlet or a sharp doublet at ~3.8 ppm linking the furan and piperidine moieties.

-

Piperidine Ring: Complex multiplets between ~1.2-1.9 ppm (axial and equatorial protons at C2, C3, C5, C6) and ~2.7-4.1 ppm (protons on carbons adjacent to the nitrogen atoms).

-

-

¹³C NMR:

-

Boc Group: Signals around 28.5 ppm (methyl carbons), 79.5 ppm (quaternary carbon), and 155.0 ppm (carbonyl carbon).

-

Furan Ring: Peaks in the range of ~105-155 ppm.

-

Piperidine Ring: Signals typically between ~30-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.

-

C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹ characteristic of the Boc carbamate.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

Chemical Reactivity and Synthetic Utility

The molecule possesses three distinct sites for chemical modification, making it a highly valuable synthetic intermediate.

Caption: Key reactive sites and potential transformations.

-

Reactions at the Secondary Amine (Site A): The secondary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to form amides and sulfonamides, respectively. It can also be further alkylated under appropriate conditions.

-

Deprotection of the Boc Group (Site B): The Boc group is a cornerstone of its synthetic utility. It is stable to a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions to unmask the piperidine nitrogen. This is a critical step for introducing substituents at the N-1 position of the piperidine ring.

Protocol: Boc Deprotection

-

Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure. The resulting product is the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step or neutralized with a base to yield the free amine.

-

-

Reactivity of the Furan Ring (Site C): The furan ring can undergo hydrogenation to form the corresponding tetrahydrofurfuryl derivative, a transformation that can significantly alter the compound's steric profile and physicochemical properties. It can also participate in electrophilic aromatic substitution or Diels-Alder reactions.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a privileged scaffold, present in numerous approved drugs targeting the central nervous system (CNS), cardiovascular diseases, and oncology. [1]this compound serves as a valuable starting material for creating libraries of novel compounds for screening.

-

Scaffold for CNS Agents: The piperidine moiety is a common feature in ligands for opioid, dopamine, and serotonin receptors. This building block allows for systematic exploration of the chemical space around this core. For example, related 4-anilinopiperidine structures are well-known precursors to fentanyl and its analogs. [6][7]* Kinase Inhibitors: The structure can be elaborated into ATP-competitive or allosteric kinase inhibitors, where the furan and piperidine groups can be tailored to fit specific pockets within the kinase domain. * Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), semi-rigid linkers are often required. After deprotection, the piperidine nitrogen provides a convenient attachment point, while the furan sidechain can be functionalized to connect to a warhead or E3 ligase handle.

Safety, Handling, and Storage

While no specific safety data sheet exists for this exact compound, data from structurally related Boc-protected piperidines should be used to guide handling procedures. [8][9][10][11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any potential vapors or aerosols. [8]Eyewash stations and safety showers should be readily accessible. [8]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. [8][11]* Handling: Avoid contact with skin, eyes, and clothing. [8]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]Keep away from strong oxidizing agents and strong acids, as the Boc group is acid-labile. [10]* Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains. [10]

References

-

PubChemLite. Tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate. Available from: [Link].

-

PubChem. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. Available from: [Link].

-

AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Available from: [Link].

-

PubChem. tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 56924491. Available from: [Link].

-

SpectraBase. 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

Wikipedia. 1-Boc-4-AP. Available from: [Link].

-

PubChem. 1-Boc-4-(2-fluoro-phenylamino)-piperidine | C16H23FN2O2 | CID 43652152. Available from: [Link].

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link].

-

PubMed. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Available from: [Link].

-

PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. Available from: [Link].

-

ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Available from: [Link].

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate (C15H24N2O3) [pubchemlite.lcsb.uni.lu]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. targetmol.com [targetmol.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-N-Boc-4-(2-furfurylmethylamino)piperidine

Introduction: The Significance of Precise Structural Analysis in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of success. The molecule 1-N-Boc-4-(2-furfurylmethylamino)piperidine represents a scaffold of significant interest, incorporating a protected piperidine ring, a common motif in pharmacologically active compounds, linked to a furfuryl group, a versatile heterocyclic building block. The tert-butoxycarbonyl (Boc) protecting group offers strategic advantages in multi-step syntheses, making this compound a valuable intermediate for creating diverse molecular libraries.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. We will move beyond a simple recitation of analytical techniques, instead focusing on the logical workflow and the causal relationships behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into confirming the molecular structure of this and related compounds with a high degree of confidence. Our approach is rooted in a self-validating system of cross-verification between multiple analytical techniques.

The Synthetic Pathway: A Probable Route via Reductive Amination

A common and efficient method for synthesizing compounds of this nature is through reductive amination. This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent. For the target molecule, the likely precursors would be 1-N-Boc-4-piperidone and furfurylamine, with a reducing agent such as sodium triacetoxyborohydride (STAB).[1] Understanding the synthetic route provides crucial context for the expected molecular structure and potential byproducts.

Caption: Probable synthetic route via reductive amination.

A Multi-faceted Approach to Structure Elucidation

The confirmation of the molecular structure of this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated analytical workflow for structure elucidation.

Mass Spectrometry (MS): The First Glimpse of Molecular Identity

Mass spectrometry provides the molecular weight of the compound, a critical first step in its identification. For this compound (C₁₆H₂₈N₂O₃), the expected monoisotopic mass is approximately 296.21 g/mol .

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Expected Data and Interpretation

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | ~297.217 | Confirms the molecular weight of the parent compound. |

| [M-Boc+H]⁺ | ~197.165 | Fragmentation pattern indicating the loss of the Boc group. |

| [M-furfurylmethyl+H]⁺ | ~201.155 | Fragmentation showing the loss of the furfurylmethyl group. |

The observation of the protonated molecular ion at the expected m/z provides strong evidence for the compound's elemental composition. Fragmentation patterns, such as the loss of the Boc group, offer further structural confirmation.[2]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. This technique provides rapid and reliable information about the presence of carbonyl groups, amines, and aromatic systems.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| ~3300 | N-H Stretch | Indicates the presence of the secondary amine. |

| 2975-2850 | C-H Stretch (Aliphatic) | Corresponds to the piperidine and furfurylmethyl C-H bonds. |

| ~1690 | C=O Stretch (Urethane) | Strong absorption characteristic of the Boc protecting group's carbonyl.[3] |

| ~1500 | C=C Stretch (Furan) | Suggests the presence of the furan ring.[4] |

| ~1160 | C-N Stretch | Associated with the amine linkages. |

| ~1015 | C-O-C Stretch (Furan) | Characteristic of the furan ether linkage.[4] |

The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a key indicator of the Boc group, while the N-H stretch confirms the secondary amine. The characteristic furan ring vibrations further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons and their connectivity.[5]

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation SpectroscopY (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H NMR: Proton Environment and Multiplicity

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | dd | 1H | H-5 (Furan) | Most deshielded furan proton due to proximity to oxygen. |

| ~6.30 | dd | 1H | H-4 (Furan) | Furan proton coupled to H-3 and H-5. |

| ~6.20 | d | 1H | H-3 (Furan) | Furan proton coupled to H-4. |

| ~4.10 | br d | 2H | Piperidine (axial) | Protons on carbons adjacent to the Boc-protected nitrogen. |

| ~3.75 | s | 2H | Furfuryl CH₂ | Methylene protons adjacent to the furan ring and amine. |

| ~2.70 | m | 3H | Piperidine (equatorial & CH) | Overlapping signals from piperidine protons. |

| ~1.80 | m | 2H | Piperidine | Piperidine protons. |

| 1.45 | s | 9H | Boc (CH₃) | Characteristic singlet for the nine equivalent protons of the Boc group. |

| ~1.25 | m | 2H | Piperidine | Piperidine protons. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the urethane. |

| ~152.5 | C-2 (Furan) | Furan carbon adjacent to the methylene group. |

| ~142.0 | C-5 (Furan) | Furan carbon adjacent to oxygen. |

| ~110.0 | C-4 (Furan) | Furan carbon. |

| ~107.5 | C-3 (Furan) | Furan carbon. |

| ~79.5 | C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~50.0 | Piperidine CH | Piperidine carbon attached to the nitrogen of the furfurylamino group. |

| ~45.0 | Furfuryl CH₂ | Methylene carbon. |

| ~43.0 | Piperidine CH₂ (N-Boc) | Piperidine carbons adjacent to the Boc-protected nitrogen. |

| ~32.0 | Piperidine CH₂ | Other piperidine carbons. |

| ~28.5 | C(CH₃)₃ (Boc) | Methyl carbons of the Boc group. |

2D NMR: Connecting the Dots

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

-

COSY (Correlation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[6] It would confirm the connectivity within the piperidine ring and the furan ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6] It is essential for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[7] This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the furfuryl CH₂ protons and the C-4 of the piperidine ring would definitively establish the connection point.

Caption: Logic flow of NMR data interpretation.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the molecular structure, including stereochemistry and conformational details.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from ethanol/water).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to generate a 3D model of the molecule.

The resulting crystal structure would provide precise bond lengths, bond angles, and the conformation of the piperidine ring (likely a chair conformation), offering an unparalleled level of structural detail.

Conclusion: A Self-Validating Approach to Structural Integrity

The elucidation of the structure of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies key functional groups, and a suite of NMR experiments maps out the intricate atomic connectivity. Finally, X-ray crystallography can offer the definitive three-dimensional structure. By cross-verifying the information obtained from each technique, a self-validating and robust structural assignment can be achieved, ensuring the integrity of the compound for its intended applications in research and drug development.

References

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

1-Boc-4-AP - Wikipedia. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

-

FTIR spectra of furan-based copolyesters | Download Scientific Diagram - ResearchGate. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

-

1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. - ResearchGate. [Link]

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF - ResearchGate. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central. [Link]

-

Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. [Link]

-

1D (1 H and 13 C NMR) and 2D (COSY, HSQC, and HMBC) NMR spectra and MS spectrum of NNB[10] - ResearchGate. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P

-

Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]

-

Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase - PubMed. [Link]

-

2D NMR - EPFL. [Link]

-

FTIR spectra of furan‐functionalized precursors. Spectrum of unmodified... - ResearchGate. [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-N-Boc-4-(2-furfurylmethylamino)piperidine

Introduction

In the landscape of modern medicinal chemistry, piperidine derivatives are considered "privileged scaffolds" due to their frequent appearance in a vast array of pharmacologically active compounds.[1] The strategic functionalization of the piperidine ring allows for the precise orientation of substituents to optimize binding with biological targets. This guide focuses on 1-N-Boc-4-(2-furfurylmethylamino)piperidine (CAS No. 883516-51-6), a molecule that combines the robust piperidine framework with a furfuryl moiety—a versatile aromatic system derived from biomass.[2][3]

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this compound an ideal intermediate for multi-step syntheses, enabling selective reactions at the secondary amine.[1] Understanding the precise spectroscopic signature of this molecule is paramount for researchers in synthesis, process development, and quality control to verify its structure, purity, and stability.

This document serves as an in-depth technical guide to the spectroscopic properties of this compound. As experimentally derived spectra for this specific compound are not consolidated in public-domain literature, this guide synthesizes data from foundational principles of spectroscopy and analysis of its core structural components: the N-Boc-piperidine system and the furfurylamine moiety. The following sections provide a predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, complete with standard protocols for experimental validation.

Molecular Structure and Foundational Properties

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The key functional groups—a Boc-protected piperidine, a secondary amine, and a furan ring—each contribute unique and identifiable signals in different spectroscopic techniques.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | N/A |

| CAS Number | 883516-51-6 | [3] |

| Molecular Formula | C₁₅H₂₄N₂O₃ | [3] |

| Molecular Weight | 280.37 g/mol | [3] |

Below is a diagram of the molecular structure with atom numbering used for the subsequent NMR spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal integrations provides unambiguous structural confirmation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the Boc group, the piperidine ring, the furfuryl moiety, and the secondary amine. The complexity of the piperidine signals arises from the chair conformation and the resulting magnetic inequivalence of axial and equatorial protons.

| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Boc-CH₃ | ~ 1.45 | s | 9H | This singlet is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector. Data for similar N-Boc piperidines consistently show this signal around 1.4-1.5 ppm.[4][5] |

| Piperidine H-2a, H-6a (axial) | ~ 1.20 - 1.35 | m | 2H | Axial protons are typically shielded relative to equatorial protons. These will appear as complex multiplets due to geminal and vicinal coupling. |

| Piperidine H-3a, H-5a (axial) | ~ 1.75 - 1.90 | m | 2H | Similar to H-2a/6a, these axial protons are upfield. Their chemical shift is influenced by proximity to the amino group at C4. |

| Piperidine H-1 (methine) | ~ 2.65 - 2.80 | m | 1H | The proton on the carbon bearing the amino group (C1) is expected to be a complex multiplet due to coupling with adjacent axial and equatorial protons. |

| Piperidine H-2e, H-6e (equatorial) | ~ 2.85 - 3.00 | m | 2H | Equatorial protons adjacent to the Boc-protected nitrogen are deshielded and shifted downfield. |

| Piperidine H-3e, H-5e (equatorial) | ~ 4.05 - 4.20 | br m | 2H | These equatorial protons are significantly deshielded by the electron-withdrawing effect of the Boc-protected nitrogen. Broadness is common due to conformational exchange.[6] |

| NH (Amine) | ~ 1.5 - 2.5 (variable) | br s | 1H | The chemical shift of the secondary amine proton is highly dependent on solvent, concentration, and temperature. It is often broad and may exchange with D₂O. |

| CH₂ (Methylene Bridge, H-8) | ~ 3.75 | s | 2H | The two protons of the methylene bridge linking the amine and the furan ring are expected to appear as a singlet, being chemically equivalent. Data for furfurylamine shows this signal around 3.8 ppm.[7] |

| Furan H-12 | ~ 6.22 | dd | 1H | This proton is adjacent to the oxygen atom on the furan ring. It appears as a doublet of doublets due to coupling with H-10 and H-11.[8] |

| Furan H-10 | ~ 6.31 | dd | 1H | This proton at the 3-position of the furan ring will show coupling to both H-12 and H-11.[8] |

| Furan H-11 | ~ 7.35 | dd | 1H | The proton at the 5-position of the furan ring is the most deshielded of the ring protons.[7] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C NMR spectrum provides a map of the carbon backbone. Each unique carbon atom in the molecule should give a distinct signal.

| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Boc-CH₃ | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group consistently appear around this value in Boc-protected amines.[9] |

| Piperidine C-2, C-6 | ~ 32.0 | These carbons are adjacent to the central C1 and C4 atoms. |

| Piperidine C-3, C-5 | ~ 44.0 | Carbons adjacent to the Boc-protected nitrogen are shifted downfield. The exact shift can vary based on ring conformation.[9] |

| CH₂ (Methylene Bridge, C-8) | ~ 46.5 | The methylene carbon of furfurylamine derivatives typically appears in this region.[10] |

| Piperidine C-1 | ~ 52.5 | The methine carbon attached to the secondary amine. |

| Boc-C(CH₃)₃ | ~ 79.5 | The quaternary carbon of the Boc group is a key identifier, appearing consistently around 80 ppm.[9] |

| Furan C-10 | ~ 107.0 | One of the upfield furan ring carbons.[10] |

| Furan C-12 | ~ 110.1 | The second upfield furan ring carbon, adjacent to the oxygen.[10] |

| Furan C-11 | ~ 142.0 | The downfield CH carbon of the furan ring. |

| Furan C-9 | ~ 153.5 | The quaternary carbon of the furan ring, attached to the methylene bridge, is the most deshielded. |

| Boc-C=O | ~ 154.9 | The carbonyl carbon of the carbamate is a characteristic downfield signal.[9] |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.[1]

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Scans: 16-64 scans.

-

Relaxation Delay: 1.0-2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Scans: 1024-4096 scans, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are readily protonated.

Predicted Mass Spectrum (ESI-MS)

| m/z Value | Ion Species | Rationale for Formation |

| 281.38 | [M+H]⁺ | The calculated exact mass is 280.37. In positive ion ESI, protonation of one of the basic nitrogens results in the pseudomolecular ion, which is the base peak. |

| 225.32 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds. |

| 181.28 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da) is a primary and highly characteristic fragmentation, leaving the protonated 4-(2-furfurylmethylamino)piperidine core.[11] |

| 124.15 | [C₈H₁₈N]⁺ | Cleavage of the piperidine ring. |

| 81.07 | [C₅H₅O]⁺ | Formation of the stable furfuryl cation following cleavage of the C-N bond is a highly probable and diagnostic fragmentation. |

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways expected for this compound under ESI-MS conditions.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500 for a full scan.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument (e.g., 10 L/min at 300 °C).

-

-

MS/MS Analysis (Optional): To confirm fragmentation, isolate the parent ion (m/z 281.4) and subject it to collision-induced dissociation (CID) to generate and detect the daughter fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3300 - 3350 | N-H Stretch | Secondary Amine | Medium | A characteristic band for secondary amines. Its position can be affected by hydrogen bonding. |

| 2850 - 2980 | C-H Stretch | Aliphatic (Piperidine, Boc, CH₂) | Strong | Represents the C-H stretching vibrations of the sp³ hybridized carbons in the molecule. |

| 1680 - 1700 | C=O Stretch | Carbamate (Boc) | Strong, Sharp | This is a highly diagnostic and intense absorption for the carbonyl group of the Boc protector.[12] |

| 1490 - 1580 | C=C Stretch | Furan Ring | Medium | Aromatic C=C stretching vibrations from the furan ring. |

| 1160 - 1250 | C-O Stretch | Carbamate (Boc) | Strong | Strong stretching vibrations associated with the C-O bonds of the carbamate group. |

| 1010 | C-O-C Stretch | Furan Ring | Medium | Characteristic stretching of the ether linkage within the furan ring. |

Experimental Protocol: ATR-IR Spectroscopy

Objective: To identify the principal functional groups present in the molecule.[13]

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background scan (with a clean ATR crystal) prior to the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Integrated Spectroscopic Validation Workflow

The trustworthiness of a compound's identity is established not by a single technique, but by the convergence of data from multiple orthogonal methods. The workflow below illustrates a self-validating system for structural confirmation.

Conclusion

This compound is a valuable synthetic intermediate whose structural integrity is critical for its application in drug discovery and development. This guide provides a comprehensive, albeit predictive, overview of its characteristic spectroscopic data. The predicted ¹H NMR, ¹³C NMR, ESI-MS, and IR spectra are based on well-established principles and data from closely related structural analogs. The convergence of these analytical techniques, guided by the protocols described herein, provides a robust framework for the unambiguous confirmation of the compound's structure and purity, ensuring its reliability for downstream applications.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- SpectraBase. (n.d.). Furfurylamine - Optional[1H NMR] - Chemical Shifts.

- BenchChem. (2025). Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide.

- BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- The Royal Society of Chemistry. (n.d.). Furfurylamines from Biomass.

- SpectraBase. (n.d.). Furfurylamine - Optional[13C NMR] - Chemical Shifts.

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of Furfurylamine-Zinc complex and free.... Retrieved from [Link]

-

PubChem. (n.d.). Furfurylamine. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin.... Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]

-

iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR [m.chemicalbook.com]

- 5. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 1-N-Boc-4-(2-furfurylmethylamino)piperidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-4-(2-furfurylmethylamino)piperidine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural complexity, featuring a Boc-protected piperidine ring, a secondary amine linker, and a furan moiety, necessitates a thorough characterization to ensure purity and confirm its identity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the influence of its constituent chemical functionalities on the NMR data.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. A clear understanding of the molecular symmetry and the electronic effects of the substituents is paramount for accurate spectral assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the furan ring, the piperidine ring, the methylene bridge, the secondary amine, and the Boc protecting group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Furan H-5 | ~7.35 | Doublet of doublets | J ≈ 1.8, 0.8 | The proton at the 5-position of the furan ring is the most downfield due to the deshielding effect of the oxygen atom. |

| Furan H-3 | ~6.30 | Doublet of doublets | J ≈ 3.2, 1.8 | |

| Furan H-4 | ~6.20 | Doublet of doublets | J ≈ 3.2, 0.8 | |

| Furfuryl-CH₂ | ~3.75 | Singlet | - | These two protons are chemically equivalent and appear as a singlet. |

| Piperidine H-2ax, H-6ax | ~4.05 | Broad multiplet | - | The axial protons on the carbons adjacent to the nitrogen are significantly deshielded by the Boc group. |

| Piperidine H-2eq, H-6eq | ~2.70 | Multiplet | - | The equatorial protons are generally found at a higher field compared to their axial counterparts. |

| Piperidine H-4 | ~2.60 | Multiplet | - | This proton is a multiplet due to coupling with the adjacent methylene protons and the NH proton. |

| Piperidine H-3ax, H-5ax | ~1.85 | Multiplet | - | |

| Piperidine H-3eq, H-5eq | ~1.25 | Multiplet | - | |

| NH | Variable | Broad singlet | - | The chemical shift of the amine proton is concentration and solvent dependent and may exchange with D₂O. |

| Boc-(CH₃)₃ | ~1.45 | Singlet | - | The nine equivalent protons of the tert-butyl group give rise to a strong singlet. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Boc C=O | ~154.8 | The carbonyl carbon of the Boc protecting group is significantly downfield. |

| Furan C-2 | ~152.0 | The carbon bearing the furfuryl group. |

| Furan C-5 | ~142.0 | |

| Furan C-3 | ~110.0 | |

| Furan C-4 | ~107.0 | |

| Boc C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group. |

| Piperidine C-4 | ~58.0 | The carbon attached to the secondary amine. |

| Furfuryl-CH₂ | ~45.0 | |

| Piperidine C-2, C-6 | ~44.0 | Due to the influence of the nitrogen and the Boc group. |

| Piperidine C-3, C-5 | ~32.0 | |

| Boc-(CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for this type of compound.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can be calibrated to the residual solvent peak.[1]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

(Optional but Recommended) Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualizing the Molecular Connectivity

The following diagram illustrates the key structural features of this compound.

Caption: Molecular structure of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, a complete and unambiguous assignment of all proton and carbon signals is achievable. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate, ensuring the integrity and quality of their research and development endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER...[Link]

-

Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

-

University of Regensburg. NMR spectroscopy. [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(23), 9036. [Link]

-

Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1064. [Link]

Sources

Mass spectrometry analysis of Boc-protected furfuryl piperidines

An In-depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Furfuryl Piperidines

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of tert-butyloxycarbonyl (Boc)-protected furfuryl piperidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore the fundamental principles of ionization and fragmentation, detail robust analytical protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a systematic approach to data interpretation. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these molecules, troubleshoot common analytical challenges, and ensure the generation of high-fidelity, trustworthy data.

Introduction: The Analytical Imperative

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties.[2] When functionalized with a furfuryl group and protected with a Boc moiety, these molecules become versatile building blocks in complex synthetic pathways. The Boc group, while essential for directing chemical reactivity, introduces a layer of analytical complexity due to its inherent lability.[3][4] Therefore, mass spectrometry (MS) emerges as the premier analytical tool, offering unparalleled sensitivity and structural information necessary for unequivocal identification, purity assessment, and metabolic profiling.[5]

This guide focuses on elucidating the fragmentation behavior of these specific molecules, providing a predictive framework for structural confirmation. Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for distinguishing isomers, identifying impurities, and ensuring the structural integrity of synthetic intermediates and final active pharmaceutical ingredients (APIs).

Core Principles: Ionization & Fragmentation Causality

The analytical strategy for Boc-protected furfuryl piperidines hinges on the choice of ionization technique. The energy imparted during ionization directly dictates the type and extent of fragmentation, shaping the entire analytical narrative.

Choosing the Right Ionization Technique

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the cornerstone for analyzing these molecules, particularly when coupled with liquid chromatography.[6] It typically imparts minimal internal energy to the analyte, allowing for the observation of the intact protonated molecule, [M+H]⁺.[2] This is critically important for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation for structural elucidation.[7] The low-energy nature of ESI helps prevent premature, in-source fragmentation of the labile Boc group.[8]

-

Electron Ionization (EI): This high-energy technique, commonly paired with gas chromatography (GC), bombards the analyte with electrons, inducing extensive and reproducible fragmentation.[9] While the molecular ion (M⁺) may be weak or absent for these compounds, the resulting fragment ions provide a detailed structural fingerprint.[5][9] However, the high energy and thermal stress of the GC inlet can cause the degradation of thermally labile compounds, a significant consideration for the Boc protecting group.[10]

Deconstructing the Molecule: Characteristic Fragmentation Patterns

The mass spectrum of a Boc-protected furfuryl piperidine is a composite of fragmentation events originating from its three key structural motifs: the N-Boc group, the piperidine ring, and the furfuryl substituent.

The Signature of the N-Boc Group

The Boc group provides highly diagnostic fragmentation pathways. Its decomposition is a primary event upon collisional activation.

-

Loss of Isobutylene (Neutral Loss of 56 Da): A facile McLafferty-type rearrangement leads to the elimination of isobutylene (C₄H₈), leaving a carbamic acid intermediate which readily decarboxylates. This is often a prominent pathway.[11]

-

Formation of the tert-Butyl Cation (m/z 57): Cleavage of the C-O bond results in the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This fragment is a hallmark of the Boc group and often appears as a dominant peak in the spectrum, especially under EI conditions.[5]

-

Consecutive Losses Leading to Deprotection: The initial loss of isobutylene (-56 Da) is often followed by the loss of carbon dioxide (-44 Da), resulting in a total mass loss of 100 Da, corresponding to the complete removal of the Boc protecting group.

Piperidine Ring Fragmentation

Once the Boc group has fragmented or been lost, the underlying piperidine structure undergoes its own characteristic cleavages.

-

α-Cleavage: The most dominant pathway for piperidine derivatives is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[2][12] This process results in the formation of a resonance-stabilized iminium ion, which is an energetically favorable and thus common fragmentation event.[2]

-

Ring Fission: The piperidine ring itself can open, leading to a series of acyclic fragment ions. The specific pattern is heavily influenced by the position and nature of substituents.[2]

Furfuryl Moiety Fragmentation

The furfuryl group also contributes to the overall spectrum.

-

Formation of Furfuryl or Pyrylium Cations (m/z 81): The most characteristic fragmentation is the cleavage of the bond connecting the furfuryl group to the piperidine ring, leading to the formation of a [C₅H₅O]⁺ ion. This can exist as the furfuryl cation or rearrange to the more stable pyrylium cation.[13]

-

Loss of CO (Neutral Loss of 28 Da): Furan rings are known to undergo fragmentation via the loss of carbon monoxide, which can be a useful diagnostic clue.[14]

Field-Proven Analytical Protocols

The following protocols are designed as robust, self-validating systems for the routine analysis of Boc-protected furfuryl piperidines.

Protocol 1: LC-MS/MS for Structural Confirmation & Purity

This is the preferred method for most applications due to its soft ionization and separation capabilities.

1. Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL (stock solution).

- Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water. Causality Note: Formic acid is used as a proton source to promote the formation of [M+H]⁺ ions and improve peak shape. Trifluoroacetic acid (TFA) should be avoided as its higher acidity can cause in-source deprotection of the Boc group.[15]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 5-7 minutes.

- Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):

- Full Scan (MS1): Scan a range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

- Tandem MS (MS/MS):

- Select the previously identified [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

- Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (e.g., Boc loss) and high-energy (e.g., ring fission) fragments.

Protocol 2: GC-MS for Volatile Analogs and Fingerprinting

This method is suitable for more thermally stable analogs or when a standardized EI fragmentation library is desired.

1. Sample Preparation:

- Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~100 µg/mL.

- Ensure the sample is anhydrous using a small amount of sodium sulfate if necessary.

2. Gas Chromatography (GC) Conditions:

- Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Inlet Temperature: 250 °C. Causality Note: This temperature is a compromise. It needs to be high enough for efficient volatilization but low enough to minimize on-column thermal degradation of the Boc group. A lower temperature (e.g., 220 °C) may be trialed if degradation is observed.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program:

- Initial temperature: 100 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Mass Spectrometry (MS) Conditions (EI Mode):

- Ion Source Temperature: 230 °C.

- Ionization Energy: 70 eV. This is the standard energy used for creating comparable library spectra.[16]

- Mass Range: Scan m/z 40-500. This range will cover the expected low-mass fragments (like m/z 57) and the molecular ion region.

Data Interpretation: A Predictive Case Study

Let's consider a representative molecule: tert-butyl 4-(furan-2-ylmethyl)piperidine-1-carboxylate (MW: 279.38 g/mol ).

Predicted Mass Fragments

The following table summarizes the key fragments we would predict to observe in an MS/MS (ESI) or EI spectrum.

| m/z (Nominal) | Proposed Formula | Origin / Description of Loss | Confidence |

| 280 | [C₁₅H₂₆NO₃]⁺ | Protonated molecule [M+H]⁺ (ESI) | High |

| 224 | [C₁₁H₁₈NO]⁺ | Loss of isobutylene (-56 Da) from [M+H]⁺ | High |

| 180 | [C₁₀H₁₈N]⁺ | Loss of Boc group (-100 Da) from [M+H]⁺ | High |

| 164 | [C₁₀H₁₄O]⁺ | Piperidine ring opening and fragmentation after Boc loss | Medium |

| 81 | [C₅H₅O]⁺ | Cleavage of furfurylmethyl group, forming furfuryl/pyrylium cation | High |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from Boc group | High |

Proposed Fragmentation Pathway

The relationships between these key fragments can be visualized to construct a logical fragmentation pathway.

Troubleshooting and Advanced Considerations

-

Weak or Absent Molecular Ion: In EI-MS, the molecular ion may be unstable.[9] Look for [M-57]⁺ or [M-101]⁺ ions as evidence of the parent mass. In ESI-MS, ensure the mobile phase pH is suitable for protonation; if the signal is still weak, consider adduct formation (e.g., [M+Na]⁺).

-

In-Source Fragmentation: If significant fragmentation (especially Boc loss) is observed in the MS1 scan under ESI conditions, it suggests that the ion source conditions are too harsh. Reduce the source temperature or voltages (e.g., capillary or fragmentor voltage) to minimize this effect.[8]

-

Isomeric Differentiation: Distinguishing positional isomers (e.g., 2-furfuryl vs. 3-furfuryl) can be challenging. It requires careful analysis of the MS/MS spectra, as the relative abundances of certain ring-cleavage fragments may differ. This often requires authentic standards for comparison.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, especially in complex matrices, HRMS is invaluable. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly increases confidence in structural assignments.

Conclusion

The mass spectrometric analysis of Boc-protected furfuryl piperidines is a nuanced but manageable task when approached with a foundational understanding of their fragmentation logic. By selecting the appropriate ionization technique—typically ESI for its gentle nature—and systematically dissecting the resulting MS/MS spectra, one can reliably confirm the identity and structure of these important synthetic intermediates. The characteristic losses and fragments associated with the Boc group, piperidine ring, and furfuryl moiety serve as reliable diagnostic markers. The protocols and interpretive frameworks provided in this guide offer a robust starting point for developing validated analytical methods, ensuring data integrity from the discovery bench to developmental scale-up.

References

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). ARKIVOC. Retrieved January 17, 2026, from [Link]

-

Gante, J., et al. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 42(9), 1166-75. [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

-

Determination of Furfural from Wastewater with Headspace GC/MS. (2022). Theseus. Retrieved January 17, 2026, from [Link]

- Maksimović, M., & Bojović, V. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Journal of the Serbian Chemical Society, 55(10), 567-71.

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 17, 2026, from [Link]

-

Bokor, É., et al. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. Molecules, 26(4), 844. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 17, 2026, from [Link]

-

Foley, D. J., et al. (2018). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8249-8255. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6667. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2004). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Furfural fragmentation pattern. The measured spectra is in blue while... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Alwis, K. U., et al. (2019). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. Analytical and Bioanalytical Chemistry, 411(15), 3237-3248. [Link]

-

Perry, R. H., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Tetrahedron Letters, 59(19), 1853-1857. [Link]

-

Recent problems and advances in mass spectrometry (Review). (2001). ResearchGate. Retrieved January 17, 2026, from [Link]

- Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Acta Poloniae Pharmaceutica, 73(2), 389-95.

-

Challenges and recent advances in quantitative mass spectrometry-based metabolomics. (2024). Mass Spectrometry Reviews. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Retrieved January 17, 2026, from [Link]

-

Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(12), 1631-6. [Link]

-

A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Perreault, H., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(5), 460-7. [Link]

-

Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Lee, J. H., et al. (2014). Simultaneous analysis of furfural metabolites from Rehmanniae radix preparata by HPLC-DAD-ESI-MS. Food Chemistry, 147, 315-22. [Link]

-

Forgács, E., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 1011-1018. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Some compounds whose mass spectra contain the fragment ion [M-H]+ or... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Yuan, L., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. [Link]ncbi.nlm.nih.gov/32441529/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques | MDPI [mdpi.com]

- 8. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. imreblank.ch [imreblank.ch]

- 15. researchgate.net [researchgate.net]

- 16. notulaebotanicae.ro [notulaebotanicae.ro]

Physicochemical characteristics of N-Boc-furfuryl-piperidine derivatives

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Boc-Furfuryl-Piperidine Derivatives

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmaceutical Scientists

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] When combined with a furfuryl moiety—a versatile precursor derived from renewable biomass—and shielded by a tert-butoxycarbonyl (Boc) protecting group, the resulting N-Boc-furfuryl-piperidine derivatives present a compelling chemical space for drug discovery.[3][4] Understanding the physicochemical properties of this scaffold is not merely an academic exercise; it is a critical prerequisite for advancing a candidate molecule through the development pipeline. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[5][6][7] This guide provides an in-depth analysis of the key physicochemical characteristics of N-Boc-furfuryl-piperidine derivatives, offering both the theoretical basis and field-proven experimental protocols for their evaluation.

Synthesis and Structural Verification

Before any physicochemical evaluation, the target molecule must be synthesized and its structural integrity unequivocally confirmed. The N-Boc-furfuryl-piperidine scaffold is commonly assembled via reductive amination, a robust and widely used transformation in medicinal chemistry.

General Synthesis Pathway: Reductive Amination

The typical synthesis involves the reaction of an N-Boc-4-piperidone with furfurylamine in the presence of a reducing agent. The Boc group serves to deactivate the piperidine nitrogen, preventing self-condensation and other side reactions, thus ensuring a clean, directed synthesis.[4][8]

Caption: General workflow for the synthesis of N-Boc-furfuryl-piperidine derivatives via reductive amination.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve N-Boc-4-piperidone (1.0 eq.) and furfurylamine (1.1 eq.) in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. This reducing agent is chosen for its mildness and selectivity for imines over ketones.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

-

Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure N-Boc-furfuryl-piperidine derivative.

Structural Characterization: HPLC and NMR

Confirming the identity and purity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation.[10]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a standard starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of ~1 mg/mL.[10]

Experimental Protocol: ¹H NMR Spectroscopy for Structural Confirmation

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent.[10]

-

Analysis: Acquire the ¹H NMR spectrum. The presence of the tert-butyl protons from the Boc group as a prominent singlet around 1.4-1.5 ppm, along with characteristic signals for the piperidine and furan rings, confirms the structure.[11]

| Typical ¹H NMR Signals for N-Boc-furfuryl-piperidine Scaffold | |

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

| tert-butyl (Boc) | 1.45 (s, 9H) |

| Piperidine CH₂ (axial/equatorial) | 1.20 - 2.00 (m) & 2.80 - 4.20 (m) |

| Furan CH (H3, H4) | 6.20 - 6.40 (m, 2H) |

| Furan CH (H5) | 7.30 - 7.40 (m, 1H) |

| Furfuryl CH₂ | ~3.80 (s, 2H) |

| Note: Exact shifts are dependent on the specific derivative and solvent used. |

Lipophilicity (LogP / LogD)